3-叠氮代吡咯烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Pyrrolidine compounds can be synthesized using different strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategy for pyrrolidine derivatives often starts with the preparation of NHTf-substituted pyrrolidines from the corresponding aldehydes .

Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The presence of the nitrogen atom contributes to the polarity of the molecules, producing a dipole moment (D) and a marked PSA value .

Chemical Reactions Analysis

Pyrrolidine compounds are used widely by medicinal chemists due to their unique chemical properties . They are involved in various chemical reactions, including asymmetric intramolecular aldol reactions .

科学研究应用

合成氨基吡咯烷

3-叠氮代吡咯烷盐酸盐在合成氨基吡咯烷中起着至关重要的作用,氨基吡咯烷是药物开发中的有价值的中间体。一种新颖的方案展示了γ-乙酰氧基-α-氯代酮亚胺还原环化成 3-甲基氮杂环丙烷,随后环扩大成 3-溴代吡咯烷,然后叠氮离子亲核取代生成 3-叠氮代吡咯烷。该方法最终还原叠氮基团生成 3-氨基-2-甲基吡咯烷,展示了抗精神病药依莫那普利的高产率形式合成途径 (D’hooghe, Aelterman, & de Kimpe, 2009)。

合成羟基吡咯烷衍生物

该化合物还用作羟基吡咯烷衍生物合成的前体,这对于开发具有潜在治疗应用的新化学实体至关重要。一项研究概述了 (S)-4-氨基-2-羟基丁酸转化为 (S)-3-羟基吡咯烷盐酸盐的过程,突出了还原条件的优化以提高产率,并展示了该过程的可扩展性和效率 (李子成,2009)。

抗菌应用

此外,3-叠氮代吡咯烷盐酸盐有助于抗菌研究。一项研究介绍了从该化合物衍生的新型吡咯烷分子的常规和微波辅助合成,这些分子表现出中度到高的抗菌活性,表明在设计新的抗菌剂中具有潜在用途 (斯里坎特和贾,2018)。

HCV 聚合酶抑制

此外,已经记录了由 3-叠氮代吡咯烷中间体不对称合成 N-酰基吡咯烷以抑制 HCV 聚合酶,证明了该化合物在抗病毒药物开发中的相关性。这种合成涉及 [3+2] 环加成,展示了一种新颖的不对称催化,可产生具有潜在治疗应用的高度取代的 N-酰基吡咯烷 (阿格博江等人,2008)。

安全和危害

Based on the safety data sheet of a similar compound, pyrrolidine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, and serious eye damage/eye irritation .

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-azidopyrrolidine hydrochloride involves the conversion of pyrrolidine to 3-azidopyrrolidine, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Pyrrolidine", "Sodium azide", "Hydrochloric acid", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with sodium azide in diethyl ether to form 3-azidopyrrolidine.", "Step 2: The crude 3-azidopyrrolidine is dissolved in hydrochloric acid and the resulting solution is stirred at room temperature for several hours.", "Step 3: The solution is then filtered and the solid product is washed with diethyl ether and dried under vacuum.", "Step 4: The product is then dissolved in hydrochloric acid and the resulting solution is evaporated to dryness to yield 3-azidopyrrolidine hydrochloride." ] } | |

| 1909318-65-5 | |

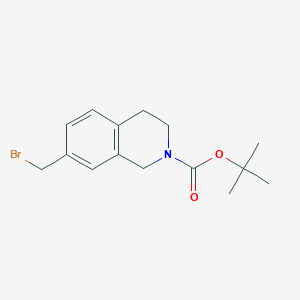

分子式 |

C4H9ClN4 |

分子量 |

148.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。